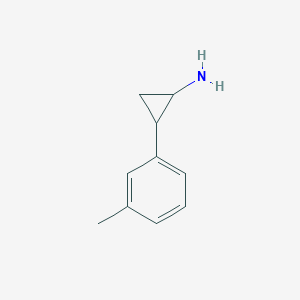

2-(M-tolyl)cyclopropan-1-amine

Description

2-(m-Tolyl)cyclopropan-1-amine (CAS 30568-40-2) is a cyclopropane derivative featuring a meta-methylphenyl (m-tolyl) group attached to a strained cyclopropane ring and an amine functional group. Its molecular formula is C₁₀H₁₅N, with a molar mass of 149.23 g/mol. Predicted properties include a density of 0.935 g/cm³, boiling point of 220.4°C, and pKa of 9.40, suggesting moderate basicity . This compound is of interest in pharmaceutical and chemical synthesis due to the unique reactivity of the cyclopropane ring and the aromatic m-tolyl group.

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

2-(3-methylphenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C10H13N/c1-7-3-2-4-8(5-7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 |

InChI Key |

RYKBYDBWVDJQET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2CC2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(M-tolyl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methylphenylmagnesium bromide with cyclopropanone, followed by reductive amination. Another method includes the cyclopropanation of 3-methylstyrene using a diazo compound, followed by amination.

Industrial Production Methods

Industrial production of 2-(M-tolyl)cyclopropan-1-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(M-tolyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The cyclopropane ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

2-(M-tolyl)cyclopropan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(M-tolyl)cyclopropan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as antimicrobial or therapeutic effects.

Comparison with Similar Compounds

2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine

- CAS : 113715-22-3

- Formula : C₄H₆F₃N

- Molar Mass : 125.09 g/mol

- Key Differences :

- A trifluoromethyl (-CF₃) group replaces the m-tolyl substituent, significantly increasing lipophilicity and metabolic stability.

- Stereospecific (1R,2R) configuration may lead to distinct biological activity compared to racemic mixtures.

- Applications : Useful in agrochemicals or pharmaceuticals where fluorine substitution is desirable for target engagement .

2-(1-Methylindolin-5-yl)cyclopropan-1-amine

(±)-(l)-2-(4-(E)-Stilbenoxy)cyclopropan-1-amine Hydrochloride

- CAS: Not explicitly provided (see )

- Formula: Estimated C₂₃H₂₂ClNO

- The hydrochloride salt and stereochemistry (l-isomer) may optimize solubility and binding specificity.

- Applications : Investigated as a selective antagonist in receptor studies, highlighting the role of substituent size in drug design .

1-Cyclopentyl-2-methylpropan-2-amine

- CAS : 719267-46-6

- Formula : C₉H₁₉N

- Molar Mass : 141.26 g/mol

- Key Differences :

- Branched alkyl chain and cyclopentyl group replace the cyclopropane ring, reducing ring strain and altering conformational flexibility.

- Lower molecular weight and lack of aromaticity may limit aromatic interactions in biological systems.

- Applications: Potential use in asymmetric synthesis or as a chiral building block .

Data Tables

Table 1: Structural and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.